2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid
Overview
Description
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid consists of an amino group (-NH2), a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a hydroxy group (-OH) attached to a phenyl ring .Physical And Chemical Properties Analysis
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid is a solid that should be stored at room temperature . The molecular weight is 211.21 and the molecular formula is C10H13NO4 .Scientific Research Applications
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Proteomics Research
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Metabolite of Levodopa
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Pharmaceutical Intermediates
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Antioxidant Activity
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Caffeine Metabolite
- Application : “2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid” is a caffeine metabolite .
- Method of Application : This compound is formed in the body as a result of caffeine metabolism .
- Results or Outcomes : This compound has shown high antioxidant activity . It is also a very sensitive biomarker for the consumption of relatively small amounts of coffee .
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Inhibition of Prostaglandin E Production
properties
IUPAC Name |
2-amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-8-3-6(2-7(12)5-8)4-9(11)10(13)14/h2-3,5,9,12H,4,11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPJIPZODIUZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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